

# An In-depth Technical Guide to Isobutyl Isocyanate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Isobutyl isocyanate*

Cat. No.: *B046091*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of **isobutyl isocyanate**. The information is intended to support research, development, and safety protocols involving this versatile and highly reactive chemical compound.

## Chemical Structure and Identification

**Isobutyl isocyanate**, with the systematic IUPAC name 1-isocyanato-2-methylpropane, is an organic compound characterized by an isocyanate functional group ( $\text{-N=C=O}$ ) attached to an isobutyl group. The isocyanate group's electrophilicity makes it a key reagent in the synthesis of various derivatives, including pesticides and pharmaceuticals.<sup>[1][2]</sup>

The structure of the  $\text{C-N=C=O}$  unit is planar, with the  $\text{N=C=O}$  linkage being nearly linear.<sup>[3]</sup>

Table 1: Chemical Identifiers

| Identifier        | Value                                           |
|-------------------|-------------------------------------------------|
| CAS Number        | 1873-29-6[4]                                    |
| Molecular Formula | C5H9NO[4]                                       |
| SMILES            | CC(C)CN=C=O[5]                                  |
| InChI             | InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3[5] |
| InChIKey          | NNZVKALEGZPYKL-UHFFFAOYSA-N[5]                  |

| EINECS | 217-495-6[4] |

## Physicochemical Properties

**Isobutyl isocyanate** is a colorless, highly flammable liquid with a pungent odor.[2][6] It is less dense than water and poses a significant hazard due to its flammability, reactivity, and toxicity.[1][7]

Table 2: Quantitative Physicochemical Data

| Property         | Value                           |
|------------------|---------------------------------|
| Molecular Weight | 99.13 g/mol [6]                 |
| Boiling Point    | 104.7 °C at 760 mmHg[4]         |
| Melting Point    | -85.5 °C (estimate)[4]          |
| Density          | 0.87 g/cm³[8]                   |
| Vapor Pressure   | 30.4 mmHg at 25°C[4]            |
| Flash Point      | 17.1 °C[4]                      |
| Refractive Index | 1.429[4]                        |
| Solubility       | Soluble in water (reacts)[1][8] |

| LogP | 0.97820[4] |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **isobutyl isocyanate**. While detailed spectral data is not widely available in public repositories, typical spectral characteristics for alkyl isocyanates are well-established. For related compounds like butyl isocyanate,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra are available and provide a reference for characterization.<sup>[9][10]</sup>

Table 3: Predicted and Representative Spectroscopic Data

| Spectroscopy        | Feature                            | Expected Chemical Shift / Wavenumber                    |
|---------------------|------------------------------------|---------------------------------------------------------|
| $^1\text{H}$ NMR    | <b>-CH<sub>2</sub>-NCO</b>         | <b>~3.2 ppm (triplet)</b>                               |
|                     | -CH(CH <sub>3</sub> ) <sub>2</sub> | ~1.8 ppm (multiplet)                                    |
|                     | -(CH <sub>3</sub> ) <sub>2</sub>   | ~0.9 ppm (doublet)                                      |
| $^{13}\text{C}$ NMR | -N=C=O                             | ~120-130 ppm                                            |
|                     | -CH <sub>2</sub> -NCO              | ~45-55 ppm                                              |
|                     | -CH(CH <sub>3</sub> ) <sub>2</sub> | ~25-35 ppm                                              |
|                     | -(CH <sub>3</sub> ) <sub>2</sub>   | ~15-25 ppm                                              |
| IR Spectroscopy     | N=C=O stretch                      | Strong, sharp absorption at ~2250-2280 cm <sup>-1</sup> |
| Mass Spectrometry   | Molecular Ion (M <sup>+</sup> )    | m/z = 99                                                |

|| Monoisotopic Mass | 99.06841 Da<sup>[5]</sup> |

## Reactivity and Hazards

**Isobutyl isocyanate** is a highly reactive electrophile due to the isocyanate functional group.<sup>[3]</sup> This reactivity is central to its utility in synthesis but also underlies its significant hazards.

## Reactivity Profile

The compound reacts exothermically with a wide range of nucleophiles.[1][8] Key reactions include:

- With Alcohols: Forms urethane linkages.[3]
- With Amines: Forms urea derivatives.[3]
- With Water: Reacts to form an unstable carbamic acid, which decomposes into an amine (isobutylamine) and carbon dioxide.[1][3] This reaction can be vigorous and generate heat, increasing fume concentrations.[7]

It is incompatible with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[1][7] Acids and bases can initiate potentially explosive polymerization.[1]

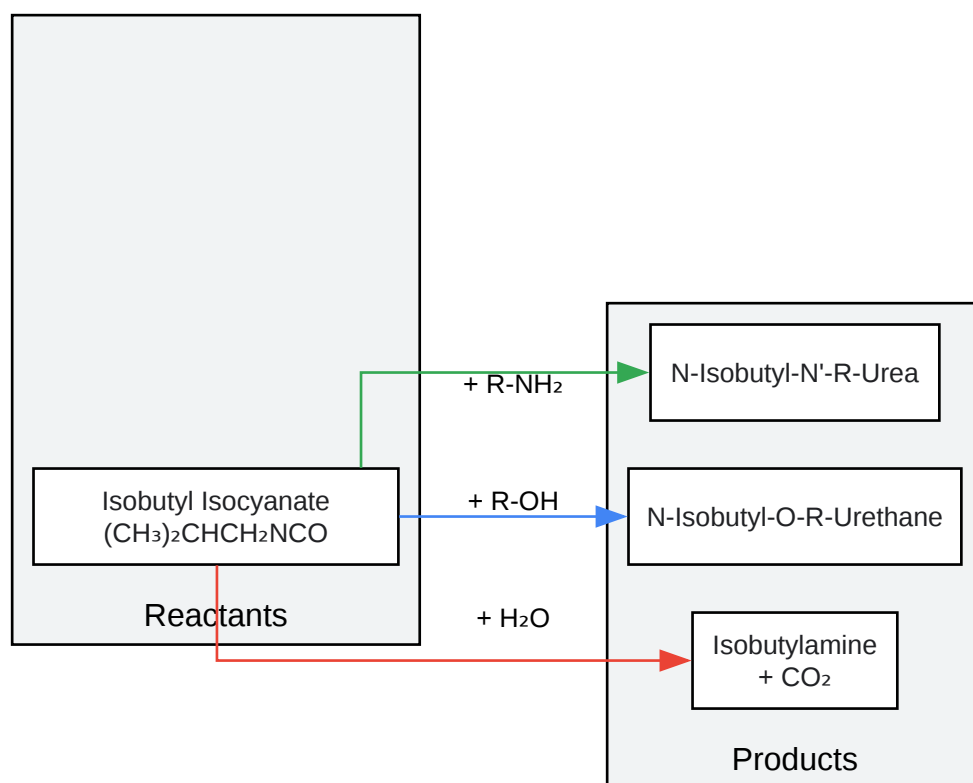


Figure 1: General Reactivity of Isobutyl Isocyanate

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Figure 1: General Reactivity of **Isobutyl Isocyanate**

## Health and Safety

**Isobutyl isocyanate** is toxic by ingestion, inhalation, and skin absorption.[1][7] Contact can cause severe irritation to the skin, eyes, and mucous membranes.[1] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[2] Like many isocyanates, it is a potential sensitizer and may cause asthma-like allergies.[2]

It is a highly flammable liquid and vapor, and its containers may explode when heated or if contaminated with water.[2][7] Fire will produce toxic gases, including hydrogen cyanide and nitrogen oxides.[2]

## Experimental Protocols: Synthesis

Several methods exist for the synthesis of isocyanates. The choice of method often depends on the scale, available starting materials, and safety considerations.

### Synthesis via Dehydration of N-Alkyl Formamide

A common laboratory-scale synthesis involves the dehydration of an N-alkyl formamide using a strong electrophile in the presence of a tertiary base.[11] One documented procedure utilizes p-toluenesulfonyl chloride and quinoline.

Methodology:

- **Reactants:** N-isobutylformamide, p-toluenesulfonyl chloride, and quinoline.
- **Apparatus:** The reaction is performed in a rotary evaporator under reduced pressure (e.g., 1.5-2.0 mm Hg).[11] A dry ice trap is used for product collection.
- **Procedure:** The N-alkyl formamide is reacted with p-toluenesulfonyl chloride and quinoline in the rotary evaporator.
- **Product Isolation:** The isocyanide product distills upon formation under reduced pressure and is collected in the cold trap.
- **Purification:** A single distillation without a fractionating column can yield a product of high purity (50-75% yield).[11]

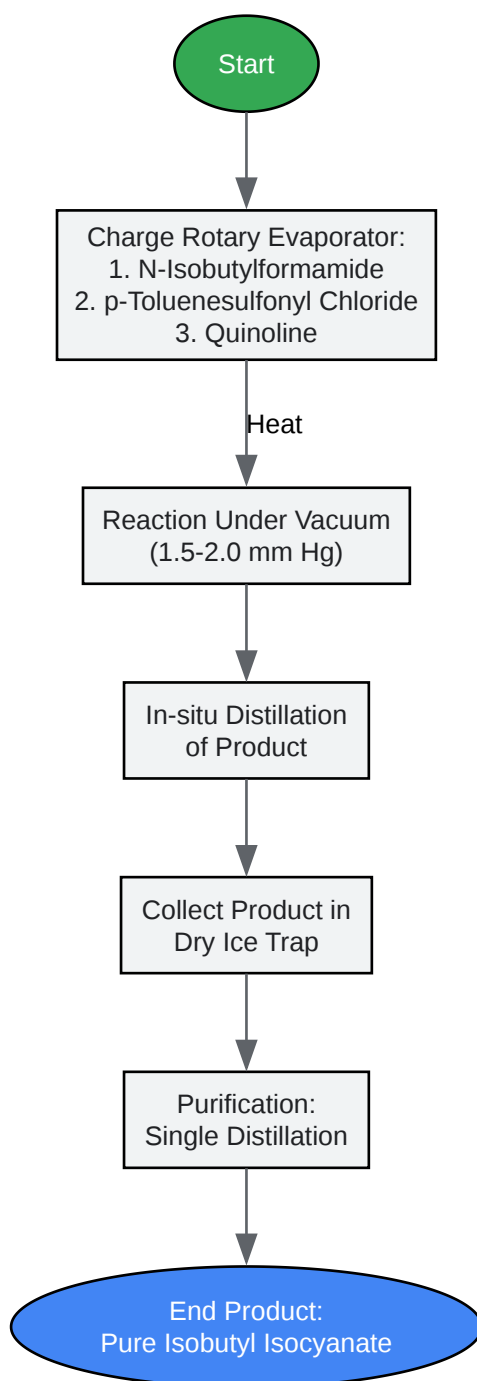


Figure 2: Workflow for Isobutyl Isocyanate Synthesis

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Figure 2: Workflow for **Isobutyl Isocyanate** Synthesis

## Synthesis from Alkyl Halide

An alternative synthesis involves the reaction of an alkyl halide with a cyanate salt in the presence of a catalyst.

Methodology (Example for n-butyl isocyanate):[\[12\]](#)

- Reactants: Butyl chloride (0.1 mol), dry sodium cyanate (0.13 mol), Ni(dppe)<sub>2</sub> catalyst, and 1,2-(diphenylphosphino)ethane (dppe) ligand in dimethylacetamide (DMAC) solvent.
- Procedure: The mixture is heated with stirring for 4.5 hours at 150°C.
- Workup: After cooling, the mixture is distilled under reduced pressure to separate the product mixture (butyl chloride, butyl isocyanate, DMAC) from the catalyst.
- Purification: A final fractional distillation at atmospheric pressure is performed to isolate the pure butyl isocyanate. The reported yield for this specific procedure is 22%.[\[12\]](#)

Other established routes include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids, which are valuable for specific applications in drug development and natural product synthesis.[\[3\]](#)[\[13\]](#)

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